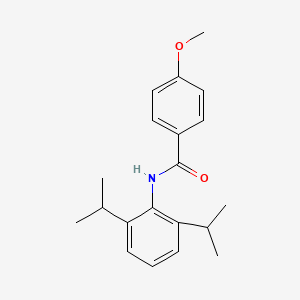

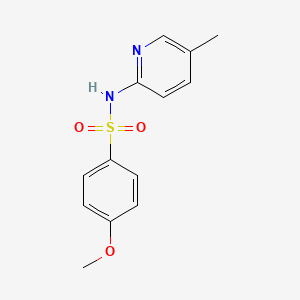

N-(2,6-二异丙苯基)-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2,6-diisopropylphenyl)-4-methoxybenzamide and its derivatives often involves condensation reactions between amine and carboxylic acid derivatives. For example, Oladipo et al. (2021) describe the synthesis of a new Schiff base derived from the condensation of 4-methoxybenzaldehyde and 2,6-diisopropylaniline. This process involves single-crystal X-ray diffraction, NMR, FT-IR, and UV–vis spectroscopies to elucidate the compound's structure (Oladipo et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,6-diisopropylphenyl)-4-methoxybenzamide has been studied extensively. For instance, Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through single crystal X-ray diffraction and DFT calculations, highlighting the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-(2,6-diisopropylphenyl)-4-methoxybenzamide derivatives can vary widely, from simple acylation reactions to complex cycloadditions. The Rh(III)-catalyzed reaction of N-methoxybenzamides, as discussed by Li et al. (2019), offers a rapid entry to complex molecular architectures from readily available starting materials, demonstrating the compound's versatility in synthetic chemistry (Li et al., 2019).

Physical Properties Analysis

Physical properties such as molar refraction, polarizability, and crystal polymorphism can provide insights into the compound's behavior in different states. Sawale et al. (2016) explored the molar refraction and polarizability of a related antiemetic drug, highlighting the impact of molecular structure on these physical properties (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(2,6-diisopropylphenyl)-4-methoxybenzamide derivatives, such as reactivity and bonding characteristics, can be significantly influenced by their molecular structure. For example, the work by Zhou et al. (2018) on cyclometalated complexes highlights the role of molecular geometry in determining reactivity and the potential for catalysis (Zhou et al., 2018).

科学研究应用

Rh(III)-催化的定向C-H烯化

Rakshit等人的研究(2011)强调了通过定向C-H键活化N-甲氧基苯甲酰胺而进行的有效的Rh(III)-催化的氧化烯化。该过程的特点是温和、实用、选择性和高产率,利用N-O键作为内部氧化剂。改变导向/氧化基团的取代基可以选择性地形成有价值的四氢异喹啉酮产品(Rakshit等,2011)。

区域选择性邻位乙酰氧基化/甲氧基化

Reddy等人的工作(2011)通过C-H活化证明了N-(2-苯甲酰基苯基)苯甲酰胺的高度区域选择性邻位乙酰氧基化,以良好的产率生成2-乙酰氧基苯甲酰胺。此外,在类似条件下使用甲醇实现了邻位甲氧基化(Reddy等,2011)。

抗菌合成和表征

Haydon等人(2010)通过探索3-甲氧基苯甲酰胺(一种细菌细胞分裂蛋白FtsZ的弱抑制剂)的烷基衍生物的构效关系,鉴定了具有改善药学性质的强效抗葡萄球菌化合物(Haydon等,2010)。

抑制枯草芽孢杆菌的细胞分裂

Ohashi等人(1999)讨论了3-甲氧基苯甲酰胺(3-MBA)如何作为ADP-核糖基转移酶的抑制剂破坏枯草芽孢杆菌的细胞分裂,导致丝状化和细胞裂解。遗传分析表明,该药物的主要靶标涉及营养生长和孢子形成过程中的FtsZ功能(Ohashi等,1999)。

作用机制

未来方向

属性

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-13(2)17-7-6-8-18(14(3)4)19(17)21-20(22)15-9-11-16(23-5)12-10-15/h6-14H,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJANXYCHXOSFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)

![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)

![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide](/img/structure/B5520678.png)

![3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5520698.png)